molecular formula C15H10Cl2O3 B11559811 4-Acetylphenyl 2,4-dichlorobenzoate

4-Acetylphenyl 2,4-dichlorobenzoate

Cat. No.: B11559811
M. Wt: 309.1 g/mol
InChI Key: FDSVPQHFCDZSAD-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of acetophenone and dichlorobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-acetylphenol with 2,4-dichlorobenzoic acid. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions, usually around 0°C, followed by stirring for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms in the dichlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of 4-(1-hydroxyethyl)phenyl 2,4-dichlorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the dichlorobenzoate moiety can enhance its lipophilicity and membrane permeability. These properties make it a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl 2,4-dichlorobenzoate is unique due to the presence of both an acetyl group and a dichlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

(4-acetylphenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)10-2-5-12(6-3-10)20-15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3

InChI Key

FDSVPQHFCDZSAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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